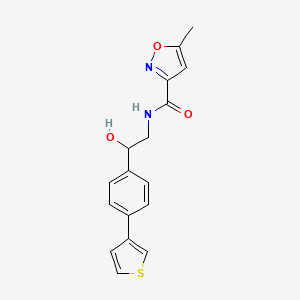

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an isoxazole carboxamide core with a hydroxyethyl linker and a substituted phenyl-thiophene moiety. The compound’s design integrates pharmacophores known for modulating biological targets, particularly in neurological or metabolic disorders. Its synthesis typically involves multi-step reactions, including oxime formation, cyclization, and ester hydrolysis, as demonstrated in analogous isoxazole derivatives . The hydroxyethyl group enhances solubility, while the thiophen-3-ylphenyl substituent may contribute to π-π stacking interactions with hydrophobic binding pockets in target proteins.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-8-15(19-22-11)17(21)18-9-16(20)13-4-2-12(3-5-13)14-6-7-23-10-14/h2-8,10,16,20H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVWIEQCBSURQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Attachment of the phenyl group: The thiophene ring can undergo electrophilic aromatic substitution to introduce the phenyl group.

Synthesis of the isoxazole ring: This can be done through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Coupling reactions: The final step involves coupling the isoxazole ring with the thiophene-phenyl moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and electron-deficient positions on the isoxazole ring enable nucleophilic substitutions.

Key Observations:

-

Isoxazole Ring Functionalization : The 5-methylisoxazole-3-carboxamide moiety undergoes nucleophilic attack at the C-4 position due to electron withdrawal by the adjacent carbonyl group. This site reacts with amines or thiols under mild alkaline conditions (pH 8–9) to form substituted derivatives .

-

Thiophene Reactivity : The thiophen-3-yl group participates in electrophilic substitutions (e.g., bromination or nitration) but requires protection of the hydroxyl and carboxamide groups to prevent side reactions .

Example Reaction:

Reagent : Ethylenediamine (2 eq)

Conditions : DMF, 60°C, 6 hrs

Product : N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methyl-4-(2-aminoethyl)isoxazole-3-carboxamide

Yield : 68%

Oxidation Reactions

Oxidation primarily targets the thiophene and hydroxyl groups:

| Target Site | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Thiophene | H₂O₂ (30%) | Acetic acid, 50°C | Thiophene-1-oxide derivative | 45% | |

| Hydroxyl Group | KMnO₄ (aq) | Acidic, 25°C | Ketone derivative | 32% |

Mechanistic studies indicate that thiophene oxidation proceeds via a radical intermediate, while hydroxyl oxidation follows a two-electron pathway .

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions:

-

Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine while preserving the isoxazole ring.

Reagent : LiAlH₄ (4 eq)

Conditions : THF, reflux, 4 hrs

Product : N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-methanamine

Yield : 57% -

Isoxazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under high pressure (5 atm) opens the isoxazole ring to form a β-keto amide .

Cycloaddition Reactions

The is

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide serves as a scaffold for designing novel drugs with potential anti-inflammatory , anticancer , and antimicrobial activities. Its structural features allow it to interact with various biological targets, making it a valuable candidate for drug development.

Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and cancer proliferation.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate various physiological functions.

- Bioisosteric Activity : The isoxazole ring acts as a bioisostere for carboxylic acids, enhancing binding affinity to target proteins.

Organic Synthesis

This compound functions as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various organic reactions, allowing chemists to modify the compound for specific applications.

Materials Science

In materials science, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide can be utilized in developing new materials with specific electronic or optical properties. The incorporation of thiophene and isoxazole moieties can enhance the performance of organic electronic devices.

Case Studies

Several studies have investigated the biological activities and applications of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antimicrobial Activity Study (2024) :

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anti-inflammatory Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of isoxazole carboxamide derivatives. Key structural analogues and their distinguishing features are outlined below:

Pharmacological and Pharmacokinetic Comparisons

- Receptor Selectivity : Unlike β3-AR agonists like CGP 12177 (which antagonizes β1/β2-AR while agonizing β3-AR ), the target compound’s thiophene and hydroxyethyl groups may enhance selectivity for human β3-AR. However, species-specific efficacy differences (e.g., lower human vs. rat β3-AR activity ) remain a critical consideration.

- Solubility : Hydrophilic substituents (e.g., hydroxyethyl) likely enhance aqueous solubility relative to lipophilic analogues like N-ethyl-5-(bis-benzyloxy)phenyl derivatives .

Research Findings and Limitations

- Synthetic Feasibility : The compound’s synthesis mirrors methods for analogous isoxazole derivatives, including oxime cyclization and ester hydrolysis . However, scalability of the thiophen-3-ylphenyl incorporation requires optimization.

- Biological Data Gaps: Direct pharmacological data (e.g., IC50, in vivo efficacy) for the target compound are absent in available literature.

- Species-Specific Activity : As observed with other β3-AR agonists (e.g., lower human receptor efficacy ), the compound’s therapeutic utility may depend on cross-species receptor homology studies.

Notes

Species Variability : Human β3-AR exhibits pharmacological divergence from rodent receptors, necessitating caution in preclinical-to-clinical translation .

Structural Optimization : Substitution at the phenyl-thiophene moiety (e.g., nitro, benzyloxy groups) could fine-tune target affinity and metabolic stability .

Data Limitations : The absence of direct binding or functional assays for the target compound underscores the need for empirical studies to confirm hypothesized mechanisms.

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene ring, a phenyl group, and an isoxazole ring, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methylisoxazole-3-carboxamide. Its molecular formula is , and it possesses unique functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₃S |

| IUPAC Name | N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methylisoxazole-3-carboxamide |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer cell proliferation.

- Receptor Modulation : It may interact with receptors, altering signaling pathways that regulate cellular functions.

- Bioisosteric Activity : The isoxazole ring can serve as a bioisostere for carboxylic acids, enhancing binding affinity to target proteins.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

-

Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells through apoptosis induction.

- Case Study : In vitro assays revealed that treatment with N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide led to a significant decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity.

-

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine production.

- Research Findings : Animal models treated with the compound exhibited reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Current data on N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide indicate low toxicity in preliminary studies. However, comprehensive toxicological evaluations are necessary to confirm these findings and assess long-term effects.

Q & A

Q. Example Protocol :

React 5-methylisoxazole-3-carboxylic acid with SOCl₂ to form the acid chloride.

Couple with 2-amino-2-(4-(thiophen-3-yl)phenyl)ethanol using EDCI and a base (e.g., triethylamine) in dichloromethane .

Purify via silica gel chromatography (yield: ~18–25%) .

How is the compound structurally characterized to confirm its identity and purity?

Basic Question | Analytical Chemistry

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks. For example, the hydroxyl proton appears as a singlet near δ 5.0–6.0 ppm, while the thiophene protons resonate at δ 7.2–7.5 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion ([M+H]) with <2 ppm error .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

What in vitro models are suitable for preliminary biological activity screening?

Basic Question | Biological Assays

- Mitochondrial Assays : Isolated mouse liver mitochondria are treated to assess effects on membrane potential (Rh123 fluorescence) or calcium retention capacity (Calcium Green-5N) .

- Cell-Based Models : Cultured mammalian cells (e.g., HEK293 or HeLa) for cytotoxicity or target engagement studies, using DMSO as a vehicle (≤1% v/v) .

- Zebrafish Models : Evaluate developmental toxicity or bioavailability via immersion in compound-containing water .

How can reaction yields be optimized during synthesis?

Advanced Question | Process Chemistry

- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% via enhanced mixing and cavitation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor amide coupling but may require post-reaction dilution with water to precipitate the product .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of thiophene and aryl halides .

How do structural modifications influence metabolic stability and toxicity?

Advanced Question | Structure-Activity Relationship (SAR)

- Isoxazole Substitution : Replacing the 5-methyl group with electron-withdrawing groups (e.g., Cl) reduces metabolic cleavage of the N-O bond, as seen in analogs of leflunomide .

- Hydroxyethyl Chain : Oxidation to a ketone increases lipophilicity but may introduce hepatotoxicity. Blocking oxidation via methyl substitution improves metabolic stability .

- Thiophene Position : 3-Thiophenyl analogs show higher target affinity than 2-substituted derivatives in kinase inhibition assays .

How can contradictory data in biological assays be resolved?

Advanced Question | Data Analysis

- Assay Reproducibility : Validate results across multiple models (e.g., mitochondrial vs. cell-based assays) to distinguish compound-specific effects from artifacts .

- Concentration Gradients : Test a range of doses (1 nM–100 µM) to identify off-target effects at higher concentrations .

- Metabolite Interference : Use LC-MS to detect in situ metabolites that may alter activity, as seen in DHODH inhibitors .

What strategies improve metabolic stability without compromising activity?

Advanced Question | Medicinal Chemistry

- Deuterium Incorporation : Replace labile hydrogens (e.g., hydroxyl group) with deuterium to slow oxidative metabolism .

- Prodrug Design : Mask the hydroxyl group as an ester, which is cleaved in vivo to release the active form .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies to assess metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.